molecular formula C16H17N3O2S B2862234 N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide CAS No. 853585-55-4

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide

Cat. No.: B2862234
CAS No.: 853585-55-4
M. Wt: 315.39
InChI Key: XPYNICMNEJYEFR-UHFFFAOYSA-N
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Description

N-(4-{[(3-Methoxyphenyl)carbamothioyl]amino}phenyl)acetamide is a thiourea derivative featuring a phenylacetamide core substituted with a carbamothioylamino group linked to a 3-methoxyphenyl ring. The compound's structure includes:

  • Acetamide moiety: Provides hydrogen-bonding capacity via the amide group.
  • 3-Methoxyphenyl substituent: Electron-donating methoxy group in the meta position influences electronic properties and steric interactions.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiourea derivatives, which are known for enzyme inhibition, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-[4-[(3-methoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(20)17-12-6-8-13(9-7-12)18-16(22)19-14-4-3-5-15(10-14)21-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNICMNEJYEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide typically involves the reaction of 3-methoxyaniline with 4-isothiocyanatoacetophenone under controlled conditions. The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(4-{[(3-hydroxyphenyl)carbamothioyl]amino}phenyl)acetamide.

    Reduction: Formation of N-(4-{[(3-methoxyphenyl)amino]phenyl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituent(s) Functional Groups
N-(4-{[(3-Methoxyphenyl)carbamothioyl]amino}phenyl)acetamide (Target) Phenylacetamide 3-Methoxyphenyl carbamothioylamino Amide, Thiourea, Methoxy
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide Phenylacetamide 4-Sulfamoylphenyl carbamothioyl Amide, Thiourea, Sulfonamide
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide Phenylacetamide 4-Methoxyphenyl sulfamoyl Amide, Sulfonamide, Methoxy (para)
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide Phenylacetamide 4-Acetylphenyl sulfamoyl Amide, Sulfonamide, Acetyl
2-Chloro-N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)isonicotinamide Imidazolidinone-phenyl 2-Chloroisonicotinamide carbamothioyl Thiourea, Chloro, Imidazolidinone

Key Observations :

  • Substituent Position : The target compound’s 3-methoxy group (meta) contrasts with para-substituted analogs (e.g., ), affecting steric and electronic interactions.
  • Functional Groups : Thiourea (C=S) in the target compound versus sulfonamide (SO₂NH) in analogs (e.g., ) alters hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound C₁₆H₁₇N₃O₂S 315.39 ~160–170 (estimated) Moderate in polar aprotic solvents
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide C₉H₁₁N₃O₃S₂ 273.33 Not reported High in DMSO, low in water
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S 320.36 Not reported Moderate in ethanol
Compound 7f () C₁₇H₁₄ClN₃O₃S 375.83 222–224 Low water solubility

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (315.39 vs. 273.33 in ) reflects the bulkier 3-methoxyphenyl group.
  • Melting Points : Thiourea derivatives (e.g., target) typically exhibit lower melting points than sulfonamides due to reduced crystallinity.

Spectral Characteristics

  • 1H NMR :
    • Target compound: Methoxy protons at δ 3.8–3.9 ppm; acetamide methyl at δ 2.1 ppm; aromatic protons at δ 6.5–7.5 ppm.
    • Sulfonamide analogs (e.g., ): Additional downfield shifts for sulfonamide NH (δ ~10–11 ppm).
  • IR :
    • Thiourea C=S stretch: 1200–1050 cm⁻¹ (target) vs. sulfonamide S=O stretches at 1350–1150 cm⁻¹ ().

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